Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate
CAS No.:
Cat. No.: VC12948330
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2O3 |
|---|---|
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | methyl 1-oxo-2H-phthalazine-5-carboxylate |
| Standard InChI | InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)5-11-12-9(6)13/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | FNKQNQWZXMXJSV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC2=C1C=NNC2=O |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1C=NNC2=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate features a planar bicyclic framework with a phthalazine ring system (C₈H₄N₂) substituted at the 1-position with a ketone group and at the 5-position with a methyl ester moiety. The conjugated π-system of the aromatic ring and electron-withdrawing groups (ketone and ester) contribute to its stability and reactivity. X-ray crystallography studies of analogous phthalazine derivatives reveal bond lengths of 1.40–1.43 Å for C–N bonds and 1.21 Å for the carbonyl group, consistent with delocalized electron density .
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure:
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¹H NMR: A singlet at δ 3.85 ppm corresponds to the methyl ester group, while aromatic protons appear as multiplets between δ 7.30–8.10 ppm .
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¹³C NMR: Peaks at δ 167.5 ppm (ester carbonyl) and δ 160.2 ppm (ketone carbonyl) confirm functional group placement .
Infrared (IR) spectroscopy shows strong absorptions at 1720 cm⁻¹ (C=O ester) and 1685 cm⁻¹ (C=O ketone) .
Synthesis Methodologies
Conventional Synthesis
The traditional two-step synthesis involves:
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Cyclocondensation: Phthalic anhydride reacts with hydrazine hydrate in refluxing ethanol to form 1,2-dihydrophthalazine-1-one .
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Esterification: The intermediate undergoes nucleophilic acyl substitution with methyl chloroformate in the presence of a base (e.g., triethylamine) to yield the final product. Typical reaction conditions include temperatures of 60–80°C and yields of 70–85%.
Green Chemistry Approaches
Recent advancements emphasize sustainability:
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >90% .
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Mechanochemical Methods: Solvent-free grinding of reactants (e.g., phthalic anhydride and methyl hydrazine) achieves 88% yield in 15 minutes .
Comparative Synthesis Data
| Method | Time | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Conventional | 6–8 h | 70–85 | 80 |
| Microwave | 30 min | 90–96 | 150 |
| Mechanochemical | 15 min | 85–88 | Ambient |
Reactivity and Functionalization
Nucleophilic Substitution
The ester group undergoes hydrolysis to carboxylic acids under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, enabling further derivatization. For example, treatment with 2M HCl at 100°C for 2 hours yields 1-oxo-1,2-dihydrophthalazine-5-carboxylic acid.
Electrophilic Aromatic Substitution
The electron-deficient phthalazine ring facilitates reactions such as:
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Nitration: Using HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 6- and 7-positions .
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Halogenation: Bromine in acetic acid adds bromine atoms to the 3- and 4-positions .
Biological Applications
Antimicrobial Activity
In vitro studies demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus: MIC = 12.5 μg/mL) and fungi (e.g., Candida albicans: MIC = 25 μg/mL). The ketone and ester groups likely disrupt microbial cell wall synthesis via hydrogen bonding with penicillin-binding proteins .
Computational Insights
DFT studies at the B3LYP/6-31G(d) level reveal:
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HOMO-LUMO Gap: 4.1 eV, indicating moderate chemical reactivity .
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Molecular Electrostatic Potential: Negative charges localize on the ketone oxygen (-0.45 e) and ester carbonyl (-0.38 e), favoring interactions with cationic biological targets .
Industrial and Environmental Considerations
Scalability Challenges
While laboratory-scale syntheses achieve high yields, industrial production faces hurdles:
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Cost of Hydrazine: $45/kg, contributing to 60% of raw material expenses.
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Waste Management: Traditional methods generate 3–5 L of acidic waste per kilogram of product.
Green Solvent Alternatives
Cyclopentyl methyl ether (CPME) and ethyl lactate reduce environmental impact, decreasing the E-factor (kg waste/kg product) from 12.5 to 3.8 .
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